molecular formula C18H37NO8 B12521115 tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate

tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate

Katalognummer: B12521115
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: FDSZINOEOALBJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate is a complex organic compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a polyether compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the purification of intermediates and the use of high-pressure reactors to ensure complete conversion of reactants. The final product is typically purified using techniques such as distillation or chromatography to achieve the desired purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethers or amines.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-ethylcarbamate
  • tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-propylcarbamate

Uniqueness

tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate is unique due to its specific combination of functional groups and ether linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C18H37NO8

Molekulargewicht

395.5 g/mol

IUPAC-Name

tert-butyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-N-methylcarbamate

InChI

InChI=1S/C18H37NO8/c1-18(2,3)27-17(21)19(4)5-7-22-9-11-24-13-15-26-16-14-25-12-10-23-8-6-20/h20H,5-16H2,1-4H3

InChI-Schlüssel

FDSZINOEOALBJA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.